MRT 67307 dihydrochloride

Innate Immunity Signal Transduction Kinase Selectivity

Researchers studying TBK1/IKKε-dependent innate immunity often face confounding off-target effects from BX795, which suppresses JNK/p38 MAPK. MRT 67307 dihydrochloride eliminates this problem with a clean selectivity profile. • TBK1 IC50 19 nM, IKKε IC50 160 nM at 0.1 mM ATP • No JNK/p38α suppression, unlike BX795 • Reversible effects enable washout/pulse-chase assays • Validated in vivo (SARS-CoV-2 lung inflammation model) • ≥98% purity, available as dihydrochloride salt for enhanced solubility

Molecular Formula C26H36N6O2.2HCl
Molecular Weight 537.52
Cat. No. B1191916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT 67307 dihydrochloride
SynonymsN-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride
Molecular FormulaC26H36N6O2.2HCl
Molecular Weight537.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRT 67307 dihydrochloride: A Multi-Kinase Inhibitor with Defined Selectivity Profile for TBK1/IKKε Signaling Research


MRT 67307 dihydrochloride is a cell-permeable, ATP-competitive, and reversible kinase inhibitor derived as an analog of BX795 [1]. It is primarily characterized as a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε), with reported in vitro IC50 values of 19 nM and 160 nM, respectively, when assayed at 0.1 mM ATP [2]. This compound, available as a dihydrochloride salt (CAS 1781882-89-0) with enhanced aqueous solubility, has been widely validated in peer-reviewed literature as a tool compound for dissecting TBK1/IKKε-dependent pathways in inflammation, autophagy, and innate immunity . Its kinase inhibition profile extends beyond TBK1/IKKε to include salt-inducible kinases (SIKs), ULK1/2, and MARK family kinases, making it a versatile but defined reagent for signaling studies .

Why MRT 67307 Cannot Be Replaced by Other TBK1/IKKε Inhibitors: A Case for Informed Reagent Selection


The substitution of MRT 67307 dihydrochloride with another TBK1/IKKε inhibitor (e.g., BX795, Amlexanox, or GSK8612) without careful consideration introduces a high risk of confounding experimental outcomes. This risk arises from the compounds' divergent kinase selectivity fingerprints, which dictate distinct off-target signaling events. For example, while both MRT 67307 and BX795 inhibit TBK1 and IKKε, BX795 robustly suppresses the stress-activated kinases JNK and p38α in response to pro-inflammatory stimuli, whereas MRT 67307 does not exhibit these off-target effects [1]. This single difference can lead to completely opposite interpretations of a pathway's role in inflammation or cell death. Furthermore, inhibitors like Amlexanox possess substantially lower potency (micromolar IC50 versus nanomolar IC50 for MRT 67307), requiring much higher concentrations that may themselves induce non-specific cellular effects [2]. Therefore, a researcher's choice of inhibitor dictates the specific signaling nodes that are perturbed. Selecting MRT 67307 dihydrochloride is a deliberate choice for a defined multi-kinase inhibition profile that, crucially, lacks the JNK/p38 MAPK off-target activity that complicates the use of its close analog BX795 .

Quantitative Differentiation of MRT 67307 dihydrochloride: A Comparative Evidence Guide for TBK1/IKKε Inhibitor Selection


Divergent MAPK Pathway Interference: MRT 67307 vs. BX795

In a direct comparative study, pre-treatment of cells with BX795 robustly suppressed the activation of the stress-activated protein kinases JNK and p38α. In contrast, under identical pro-inflammatory stimulation conditions, pre-treatment with MRT67307 did not suppress JNK or p38α activation [1]. This demonstrates a key functional divergence between the two structurally related inhibitors.

Innate Immunity Signal Transduction Kinase Selectivity

High Selectivity Window over Canonical IKKs: MRT 67307 vs. Class Baseline

MRT67307 demonstrates a high degree of selectivity against the closely related canonical IκB kinases, IKKα and IKKβ, which are the primary activators of the classical NF-κB pathway. In vitro kinase assays show that MRT67307 does not inhibit IKKα or IKKβ even at a concentration of 10 µM [1]. This establishes a selectivity window of >526-fold for TBK1 and >62-fold for IKKε relative to these off-targets.

NF-κB Signaling Kinase Inhibitor Selectivity Immunology

Reversible Effect on Plasmid Expression vs. BX795: A Functional Differentiation in Gene Delivery

In a study comparing the effects of TBK1/IKKε inhibitors on plasmid-based gene expression, MRT67307 was shown to be readily reversible. Pre-treatment of cells with MRT67307 did not affect subsequent transfection efficiency, indicating its effect is transient. In contrast, BX795 had a more sustained impact, and the study notes differences in their ability to enhance transgene expression in vascular smooth muscle cells [1]. This suggests a functional difference in the cellular handling or binding kinetics of the two compounds.

Gene Therapy Transfection Efficiency Vascular Biology

Validated In Vivo Attenuation of SARS-CoV-2-Induced Lung Inflammation

MRT 67307 has been validated in a therapeutically relevant in vivo model of viral hyper-inflammation. Treatment with MRT67307 was shown to suppress TBK1/IKKε signaling and attenuate both cellular and molecular lung inflammation in a SARS-CoV-2-challenged K18-hACE2 mouse model [1]. This provides direct evidence of its ability to modulate a complex inflammatory response in a whole-organism system.

Inflammation In Vivo Pharmacology COVID-19

Unique Multi-Kinase Fingerprint: Potent ULK1/2 and SIK Inhibition

In addition to its primary targets, MRT 67307 possesses a well-characterized polypharmacology profile that is distinct from many other TBK1/IKKε inhibitors. It potently inhibits the autophagy-initiating kinases ULK1 (IC50 = 45 nM) and ULK2 (IC50 = 38 nM) [1]. Furthermore, it is a potent inhibitor of the metabolic regulator SIK2 (IC50 = 67 nM) [2]. This profile is not shared by all TBK1/IKKε inhibitors (e.g., GSK8612 is reported as a more selective TBK1 inhibitor), making MRT 67307 a specific tool for interrogating the convergence of TBK1/IKKε, autophagy, and SIK signaling.

Autophagy Metabolism Kinase Profiling

Defined Research Applications for MRT 67307 dihydrochloride Based on Its Unique Evidence Profile


Dissecting TBK1/IKKε-Specific Signaling Without JNK/p38α Confounding Effects

In cellular models of inflammation or innate immunity where the MAPK pathways (JNK/p38α) are active and functionally relevant, MRT 67307 dihydrochloride is the preferred inhibitor. Its established lack of off-target suppression on JNK and p38α [1] allows for the unambiguous interpretation of phenotypes as being driven by TBK1/IKKε blockade. This is in direct contrast to its close analog BX795, which would confound the results by simultaneously suppressing these other pathways. This application is critical for studies using TLR ligands, cytokines (e.g., TNF, IL-1), or other pro-inflammatory stimuli.

Investigating the Interplay Between Autophagy, Innate Immunity, and Cellular Metabolism

The unique multi-kinase inhibition profile of MRT 67307 dihydrochloride, which includes potent activity against TBK1 (19 nM), IKKε (160 nM), ULK1/2 (45/38 nM), and SIK2 (67 nM) [1], makes it an ideal chemical probe for exploring the signaling convergence at the crossroads of these pathways. For example, it can be used to study how TBK1-dependent inflammatory signaling is coordinated with ULK1-mediated autophagy initiation or SIK2-regulated metabolic control in macrophages. Researchers must interpret results with the compound's polypharmacology in mind, using it as a tool to discover functional interactions rather than assign a phenotype to a single kinase.

Performing Time-Sensitive or Pulse-Chase Experiments in Gene Expression Studies

For experimental protocols involving plasmid transfection or gene expression analysis where a washout step is required to test the necessity of kinase activity, MRT 67307 is the suitable choice. Data indicate its effects on plasmid expression are readily reversible upon washout, and pre-treatment does not have a lasting impact [1]. This reversibility is a key differentiating factor from BX795 and provides experimental flexibility, allowing researchers to design cleaner, more interpretable time-of-addition or pulse-chase assays in cells such as vascular smooth muscle cells [2].

Conducting In Vivo Studies of TBK1/IKKε-Dependent Inflammation in Preclinical Models

Given its validated in vivo efficacy in attenuating viral-induced lung inflammation in a SARS-CoV-2 mouse model [1], MRT 67307 dihydrochloride is a robust candidate for other preclinical in vivo studies aimed at modulating TBK1/IKKε-driven immunopathology. Its demonstrated activity in a complex whole-organism setting provides a solid foundation for its use in related models of autoimmunity, inflammatory disease, or other viral infections where hyper-activation of the TBK1/IKKε axis is suspected.

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